

# Dimeric Celaphanol A Shows Superior Neuroprotective Efficacy Over Monomeric Form

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## Compound of Interest

Compound Name: Celaphanol A

Cat. No.: B15592588

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A comparative analysis of **Celaphanol A** and its dimeric atropisomers, (M)-bi**Celaphanol A** and (P)-bi**Celaphanol A**, reveals a significant enhancement in neuroprotective activity in the dimeric form, particularly for the (M)-atropisomer. While **Celaphanol A**, a trinorditerpene isolated from the root bark of *Celastrus orbiculatus*, demonstrates both neuroprotective and anti-inflammatory properties, its dimerization yields a compound with markedly increased potency in protecting neuronal cells.

The dimeric form, (M)-bi**Celaphanol A**, exhibited a significant neuroprotective effect against hydrogen peroxide-induced cell death in PC12 cells at a concentration of 1  $\mu\text{M}$ .<sup>[1][2]</sup> In contrast, the monomeric **Celaphanol A** and the other dimeric atropisomer, (P)-bi**Celaphanol A**, required a 10-fold higher concentration of 10  $\mu\text{M}$  to achieve a similar protective effect.<sup>[1][2]</sup> This indicates a clear structure-activity relationship, where the specific spatial arrangement of the (M)-atropisomer is crucial for its enhanced neuroprotective efficacy.

In addition to its neuroprotective effects, **Celaphanol A** has been shown to possess anti-inflammatory properties. It moderately inhibits the activation of the transcription factor NF- $\kappa\text{B}$ , a key regulator of inflammatory responses.<sup>[3][4][5][6]</sup> Furthermore, **Celaphanol A** inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells with an  $\text{IC}_{50}$  value of 32.6  $\mu\text{M}$ .<sup>[3]</sup> The excessive production of NO is a hallmark of inflammatory conditions. To date, the anti-inflammatory activities of the dimeric forms, (M)-bi**Celaphanol A** and (P)-bi**Celaphanol A**, have not been reported in the scientific literature, precluding a direct comparison with the monomer in this regard.

The enhanced neuroprotective activity of (M)-biCelaphanol A is associated with its ability to ameliorate mitochondrial dysfunction and enhance the Akt signaling pathway, a critical pathway for cell survival.[7]

## Quantitative Comparison of Biological Activities

Compound	Biological Activity	Assay	Effective Concentration / IC50	Reference
Celaphanol A	Neuroprotection	H <sub>2</sub> O <sub>2</sub> -induced cell viability decrease in PC12 cells	10 µM	[1][2]
Anti-inflammatory	Inhibition of nitric oxide production in LPS-stimulated RAW264.7 cells	32.6 µM	[3]	
Anti-inflammatory	Inhibition of NF-κB activation	Moderate inhibition	[3][4][5][6]	
(M)-biCelaphanol A	Neuroprotection	H <sub>2</sub> O <sub>2</sub> -induced cell viability decrease in PC12 cells	1 µM	[1][2]
Anti-inflammatory	Not Reported	Not Reported		
(P)-biCelaphanol A	Neuroprotection	H <sub>2</sub> O <sub>2</sub> -induced cell viability decrease in PC12 cells	10 µM	[1][2]
Anti-inflammatory	Not Reported	Not Reported		

## Experimental Methodologies

### Neuroprotective Activity Assay

The neuroprotective effects of **Celaphanol A** and its dimeric forms were evaluated using a hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)-induced cell viability assay in rat pheochromocytoma (PC12) cells.

- **Cell Culture:** PC12 cells were cultured in an appropriate medium and maintained at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Compound Treatment:** Cells were pre-treated with varying concentrations of **Celaphanol A**, (M)-bi**Celaphanol A**, or (P)-bi**Celaphanol A** for a specified period.
- **Induction of Oxidative Stress:** Following pre-treatment, cells were exposed to hydrogen peroxide to induce oxidative stress and cell death.
- **Cell Viability Assessment:** Cell viability was quantified using a standard method, such as the MTT assay, which measures the metabolic activity of living cells. The absorbance was read at a specific wavelength to determine the percentage of viable cells relative to a control group not treated with H<sub>2</sub>O<sub>2</sub>.

### Anti-inflammatory Activity Assays

The anti-inflammatory properties of **Celaphanol A** were assessed by measuring its inhibitory effects on nitric oxide production and NF-κB activation in murine macrophage RAW264.7 cells.

Nitric Oxide (NO) Production Inhibition Assay:

- **Cell Culture:** RAW264.7 cells were cultured in a suitable medium and maintained under standard cell culture conditions.
- **Compound and Stimulant Treatment:** Cells were treated with different concentrations of **Celaphanol A** in the presence of lipopolysaccharide (LPS), a potent inducer of inflammation and NO production.
- **Measurement of Nitrite Concentration:** The amount of NO produced was determined by measuring the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

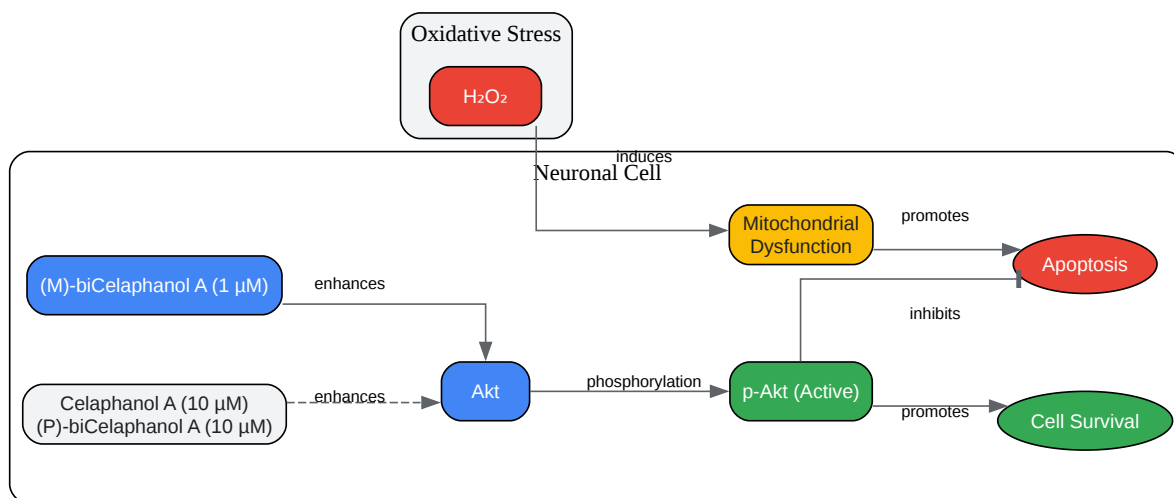
- **Calculation of Inhibition:** The percentage of NO production inhibition was calculated by comparing the nitrite concentrations in the compound-treated groups to the LPS-only treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, was then determined.[3]

#### NF-κB Activation Inhibition Assay:

- **Transfection:** RAW264.7 cells were transfected with a reporter gene construct containing NF-κB binding sites linked to a reporter enzyme (e.g., luciferase).
- **Compound and Stimulant Treatment:** The transfected cells were pre-treated with **Celaphanol A** before being stimulated with LPS to activate the NF-κB pathway.
- **Reporter Gene Assay:** The activity of the reporter enzyme was measured to quantify the level of NF-κB activation.
- **Assessment of Inhibition:** A reduction in reporter enzyme activity in the presence of **Celaphanol A** indicated inhibition of NF-κB activation.

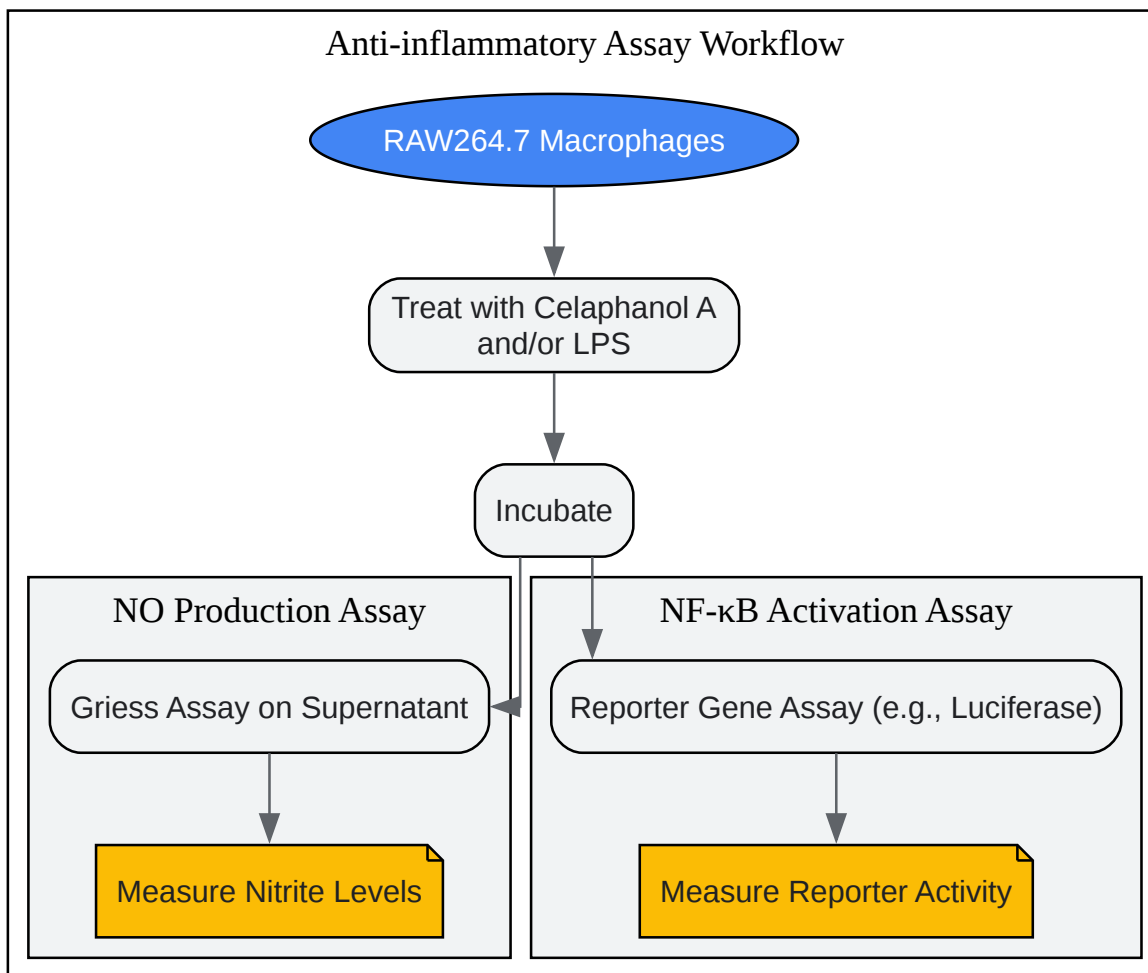
## Signaling Pathways and Experimental Workflows

The enhanced neuroprotective effect of (M)-bi**Celaphanol A** is linked to the activation of the Akt signaling pathway, which plays a central role in promoting cell survival and inhibiting apoptosis.



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Caption: Neuroprotective signaling pathway of **Celaphanol A** and its dimers.



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Caption: Workflow for assessing anti-inflammatory activity.

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